molecular formula C7H13IO B1384080 2-(Iodomethyl)-4,4-dimethyloxolane CAS No. 1403649-27-3

2-(Iodomethyl)-4,4-dimethyloxolane

Cat. No. B1384080
M. Wt: 240.08 g/mol
InChI Key: OCDRHJGUVVVLTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of β-lactams involves a NiH-catalysed strategy that addresses the challenge of forming strained four-membered rings . Another method involves a replacement reaction in ethyl acetate as a solvent under the condition of reaction backflow time of 6h .

Scientific Research Applications

  • Radical Cascade Reactions : Kitagawa et al. (2002) demonstrated the use of a compound similar to 2-(Iodomethyl)-4,4-dimethyloxolane in radical cascade reactions with 1,4-dienes and 1,4-enynes. This process, involving an iodine atom transfer mechanism, yielded functionalized bicyclo[3.3.0]octane derivatives in good yields (Kitagawa, Yamada, Sugawara, & Taguchi, 2002).

  • Iodocyclization for Bioactive Molecules : Song, Liu, and Wang (2013) utilized 4-iodomethyl substituted tetrahydro-β-carbolines, structurally related to 2-(Iodomethyl)-4,4-dimethyloxolane, in I2-promoted cascade electrophilic cyclization. This method was instrumental in synthesizing the core structure of many natural products and bioactive molecules, and was successfully applied in the formal synthesis of oxopropaline G (Song, Liu, & Wang, 2013).

  • Synthesis of Multisubstituted 2-Acyl Furans : Du, Chen, and Liu (2008) reported the IBX-mediated cascade oxidation/cyclization of cis-2-En-4-yn-1-ols, leading to the construction of multisubstituted 2-acyl furans. This approach provides access to versatile synthetic intermediates for condensed furanic ring systems, which have broad biological activity (Du, Chen, & Liu, 2008).

  • Quantum-Chemical Study of Reaction Mechanisms : Shagun, Yarosh, and Shagun (2019) conducted a quantum-chemical study of the reaction mechanism of 2-mercaptobenzothiazole with (iodomethyl)(dimethyl)phenylsilane, demonstrating the significant influence of molecular iodine on the thermodynamic and kinetic characteristics of the cyclization process (Shagun, Yarosh, & Shagun, 2019).

  • Suzuki-Miyaura Reaction in Chemistry : Ghochikyan et al. (2019) explored the Suzuki-Miyaura reaction using 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one to synthesize novel oxolan-2-one derivatives, which are related to 2-(Iodomethyl)-4,4-dimethyloxolane (Ghochikyan, Vardanyan, Samvelyan, Galstyan, & Langer, 2019).

properties

IUPAC Name

2-(iodomethyl)-4,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)3-6(4-8)9-5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDRHJGUVVVLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-4,4-dimethyloxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 2
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 3
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 4
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 5
2-(Iodomethyl)-4,4-dimethyloxolane
Reactant of Route 6
2-(Iodomethyl)-4,4-dimethyloxolane

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